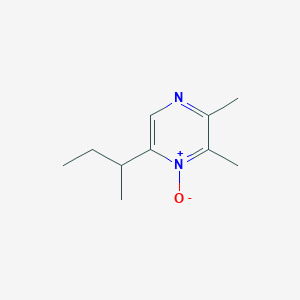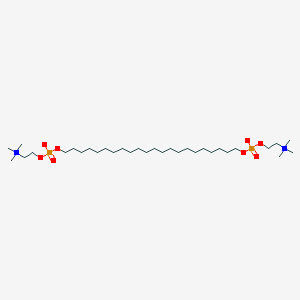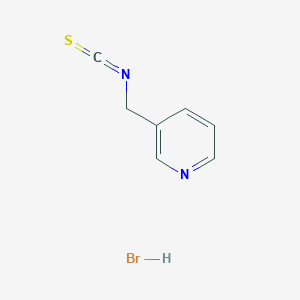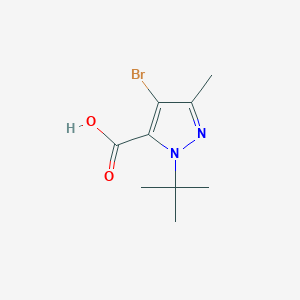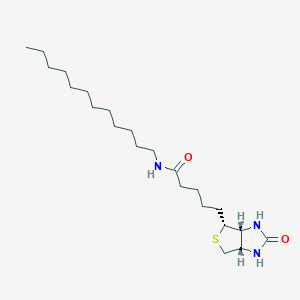
N-Laurylbiotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Laurylbiotinamide, also known as N-Laurylbiotin or LNB, is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of N-Laurylbiotinamideinamide involves its ability to bind to biotin transporters and enter cells through the biotin transport system. Once inside the cell, N-Laurylbiotinamideinamide can be converted to biotin by biotinidase, an enzyme that is essential for biotin metabolism. This conversion allows N-Laurylbiotinamideinamide to be used as a substrate for various biotin-dependent enzymes, which play important roles in cellular metabolism and gene expression.
生化学的および生理学的効果
N-Laurylbiotinamideinamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been reported to enhance the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase, which are involved in energy metabolism. Additionally, N-Laurylbiotinamideinamide has been shown to increase the expression of biotin transporters and biotinidase, suggesting that it may play a role in regulating biotin homeostasis.
実験室実験の利点と制限
N-Laurylbiotinamideinamide has several advantages for use in lab experiments. It is stable and easy to handle, making it a reliable tool for studying biotin metabolism and biotin-dependent processes. Additionally, N-Laurylbiotinamideinamide has a high affinity for biotin transporters, allowing it to be used in transport assays with high sensitivity. However, one limitation of N-Laurylbiotinamideinamide is its relatively low solubility in water, which may affect its bioavailability in certain experimental settings.
将来の方向性
There are several future directions for the study of N-Laurylbiotinamideinamide. One potential area of research is the development of new biotin derivatives with improved properties, such as increased solubility or enhanced binding affinity for biotin transporters. Additionally, N-Laurylbiotinamideinamide could be used in the development of new diagnostic tools for biotin-related disorders, such as biotinidase deficiency. Finally, the use of N-Laurylbiotinamideinamide in the study of biotin-dependent processes could lead to new insights into the role of biotin in cellular metabolism and gene expression.
Conclusion:
In conclusion, N-Laurylbiotinamideinamide is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. The future directions for the study of N-Laurylbiotinamideinamide include the development of new biotin derivatives, the use of N-Laurylbiotinamideinamide in diagnostic tools, and the study of biotin-dependent processes. Overall, N-Laurylbiotinamideinamide has the potential to be a valuable tool in the study of biotin metabolism and biotin-related disorders.
合成法
The synthesis of N-Laurylbiotinamideinamide involves the reaction of biotin with laurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder with a molecular weight of 482.74 g/mol.
科学的研究の応用
N-Laurylbiotinamideinamide has been extensively studied for its potential applications in scientific research. It has been used as a probe for studying the biotin transport system in cells, as well as a tool for detecting biotinylated proteins in various biological samples. Additionally, N-Laurylbiotinamideinamide has been used as a substrate for biotinidase activity assays, which are important in diagnosing biotinidase deficiency.
特性
CAS番号 |
128631-44-7 |
|---|---|
製品名 |
N-Laurylbiotinamide |
分子式 |
C22H41N3O2S |
分子量 |
411.6 g/mol |
IUPAC名 |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
InChIキー |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
異性体SMILES |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
正規SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
その他のCAS番号 |
128631-44-7 |
同義語 |
N-laurylbiotinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



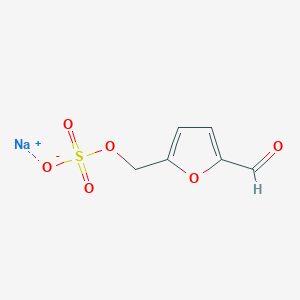

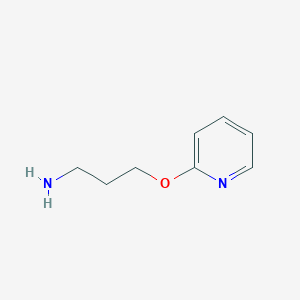

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)

